NBD-TMA Iodide Salt

Description

Historical Context and Evolution of Nitrobenzoxadiazole (NBD) Derivatives in Molecular Probing

The story of NBD-TMA begins with the development of its core functional group, the nitrobenzoxadiazole (NBD) moiety. In 1968, Ghosh and Whitehouse first introduced 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a reagent for detecting amino acids and other amines. nih.govmdpi.com This compound was notable for being non-fluorescent on its own but becoming highly fluorescent upon reacting with primary or secondary amino groups. mdpi.com

This discovery paved the way for the widespread use of NBD derivatives as fluorescent labels in biochemistry and biology. nih.govmdpi.com The key to their utility lies in several distinct properties. The fluorescence of NBD-amine adducts originates from an intramolecular charge transfer (ICT) process between the electron-donating amino group and the electron-withdrawing nitro group. nih.gov Furthermore, the NBD fluorophore is relatively small, which minimizes potential steric hindrance when labeling biomolecules. nih.gov Its fluorescence is also highly sensitive to the polarity of its local environment, a characteristic that researchers have exploited to probe changes in protein conformation and membrane structure. nih.govbiorxiv.org Over the decades, the NBD framework has been chemically modified to create a diverse palette of probes tailored for specific applications, from labeling proteins and lipids to sensing biologically important molecules like thiols. nih.govacs.orgacs.org The synthesis of NBD-TMA in the 1990s represents a specific evolution in this timeline, creating a permanently cationic NBD-based probe. ucl.ac.uk

Rationale for the Academic Study of NBD-TMA Iodide Salt

The academic interest in this compound is driven by its distinct combination of a stable positive charge and environmentally sensitive fluorescence, making it an ideal probe for specific biological inquiries.

A primary rationale for its use was its original design as a fluorescent analog to study the renal transport of organic cations. nih.govwikipedia.org Its small size and positive charge allow it to mimic endogenous organic cations, enabling researchers to visualize and quantify their transport across kidney tubules. smolecule.com

This same set of properties makes NBD-TMA an excellent tool for investigating gap junctions, which are intercellular channels that mediate communication between adjacent cells. smolecule.com The permeability and selectivity of these channels, which are formed by proteins called connexins, are crucial for tissue homeostasis. Since NBD-TMA is a small cation, it can be used as a tracer to measure the passage of positively charged molecules through these channels, helping to characterize the function of different connexin isoforms. nih.govphysiology.org

Furthermore, the compound's positive charge facilitates its interaction with negatively charged components of the cell, such as the phospholipids (B1166683) that form cell membranes and nucleic acids. smolecule.com Researchers leverage this interaction to study membrane dynamics and protein-lipid interactions. smolecule.com The fluorescence of NBD-TMA can change depending on its binding environment, providing real-time information about molecular events at the cellular level. smolecule.com

Fundamental Research Questions Driving this compound Investigations

The use of this compound in research is aimed at answering several fundamental questions in chemical biology:

What are the permeability and selectivity properties of gap junction channels? A major area of research uses NBD-TMA to determine how different connexin proteins form channels with varying selectivity for ions and small molecules. nih.gov Studies compare the flux of cationic NBD-TMA with that of anionic probes to quantify the charge selectivity of specific connexin channels, such as Cx26, Cx40, Cx43, and Cx45. physiology.org This helps elucidate how cells in different tissues regulate intercellular signaling.

How do molecular interactions modulate cellular function? By monitoring the fluorescence of NBD-TMA, researchers can investigate its binding to proteins and membranes. smolecule.com Questions in this area focus on how the probe's fluorescence signature changes upon interaction with different biomolecules and what this reveals about the local molecular environment and dynamics within living cells. smolecule.com

How can NBD-based probes be modified for new applications? The foundational structure of NBD-TMA inspires the development of novel probes. For instance, researchers have synthesized derivatives like NBD-DDA, which combines the NBD fluorophore with a quaternary ammonium (B1175870) compound structure, to study mechanisms of bacterial resistance to disinfectants. biorxiv.orgnih.govresearchgate.net This line of inquiry seeks to expand the toolkit of fluorescent probes by modifying the NBD core to target new biological processes and analytes. nih.gov

Research Applications of this compound

| Research Area | Specific Application | Key Research Question Addressed | Reference |

|---|---|---|---|

| Renal Physiology | Monitoring renal transport | How are organic cations transported in the kidneys? | nih.govwikipedia.org |

| Cell-to-Cell Communication | Measuring gap junction coupling | What is the permeability and charge selectivity of channels made of different connexins? | smolecule.comnih.govphysiology.org |

| Membrane Biology | Studying membrane dynamics and protein interactions | How do changes in the cellular environment affect membrane structure and function? | smolecule.com |

| Probe Development | Serving as a scaffold for new probes (e.g., NBD-DDA) | Can we design new fluorescent tools to study other biological phenomena like antimicrobial resistance? | biorxiv.orgnih.gov |

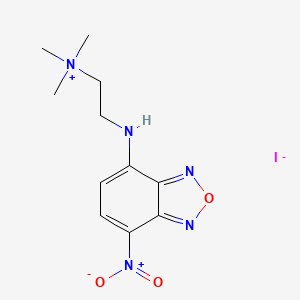

Structure

3D Structure

Properties

CAS No. |

287970-46-1 |

|---|---|

Molecular Formula |

C11H16N5O3+ |

Molecular Weight |

266.28 g/mol |

IUPAC Name |

trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium |

InChI |

InChI=1S/C11H16N5O3/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11/h4-5,12H,6-7H2,1-3H3/q+1 |

InChI Key |

CVUNMBFLPVSENX-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-] |

Canonical SMILES |

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthesis Protocols for NBD-TMA Iodide Salt Precursors

The primary precursor for the synthesis of this compound and its derivatives is a halogenated 7-nitrobenzofurazan, most commonly 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). arkat-usa.org NBD-Cl is a non-fluorescent compound that becomes highly fluorescent upon reaction with primary or secondary amines, making it an excellent reagent for creating fluorescent probes. aatbio.comchemicalbook.com

The synthesis of NBD-Cl itself is a standard procedure. It serves as a versatile starting material for a wide array of NBD derivatives. nih.gov Another key precursor is the amine that will be attached to the NBD ring. For this compound, this is typically a molecule like N,N-dimethylethylenediamine, which is a commercially available reagent. nih.govbiorxiv.org The synthesis of other precursors often involves creating phenoxide anions from various phenolic compounds, which can then react with NBD-Cl. lew.roresearchgate.net

Alkylation and Quaternization Approaches in this compound Synthesis

The synthesis of this compound, which is chemically named N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide, typically follows a two-step process. nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The first step is the reaction between NBD-Cl and an amine. The strong electron-withdrawing nitro group on the NBD ring activates the carbon at the 4-position for nucleophilic attack. nih.gov For a structurally similar analogue, NBD-DDA, the synthesis involves reacting NBD-Cl with N,N-dimethylethylenediamine in ethanol (B145695) at an elevated temperature, using potassium acetate (B1210297) as a base. nih.govbiorxiv.org This reaction yields the intermediate N,N-dimethyl-N′-(7-nitrobenzofurazan-4-yl)-1,2-ethanediamine (NBD-DMA). nih.govbiorxiv.org The general reaction conditions for coupling NBD-Cl with various amines often involve an organic base like triethylamine (B128534) in a solvent such as acetonitrile (B52724) or dichloromethane (B109758) at room temperature or under reflux. arkat-usa.orgambeed.com

Quaternization: The second step involves the alkylation of the tertiary amine in the intermediate to form the quaternary ammonium (B1175870) salt. In the synthesis of the NBD-DDA analogue, the NBD-DMA intermediate is heated with an alkyl iodide (1-iodododecane) in acetone (B3395972) to yield the final product. nih.govbiorxiv.org For the synthesis of this compound, this step would involve the quaternization of the NBD-DMA intermediate with methyl iodide. The reaction of primary or secondary amines with alkylating agents like methyl iodide can be complex, but using a non-nucleophilic base can facilitate the desired quaternization. dtic.mil

The following table summarizes a typical synthesis protocol for an NBD-quaternary ammonium salt analogue, which illustrates the general approach applicable to this compound.

| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | SNAr Reaction | NBD-Cl, N,N-dimethylethylenediamine, Potassium Acetate, Ethanol, 45°C, overnight | N,N-dimethyl-N′-(7-nitrobenzofurazan-4-yl)-1,2-ethanediamine (NBD-DMA) | 47% | nih.govbiorxiv.org |

| 2 | Quaternization | NBD-DMA, 1-Iodododecane (B1195088), Acetone, 70°C | N-dodecyl-N,N-dimethyl-[2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl]azanium-iodide (NBD-DDA) | 45% | nih.govbiorxiv.org |

Advancements in Synthetic Efficiency and Purity for this compound Analogues

Efforts to improve the synthesis of NBD-based compounds have focused on increasing reaction yields and simplifying purification. A significant advancement is the use of 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) as an alternative to NBD-Cl. ucla.edu The SNAr reaction between an amine and NBD-F has been shown to produce significantly higher yields compared to the reaction with NBD-Cl, especially for amines with steric hindrance or competing functional groups. ucla.edu

For example, the synthesis of 2-NBD-glucosamine (2-NBDG) from glucosamine (B1671600) hydrochloride resulted in a 12% yield with NBD-Cl, whereas using NBD-F under optimized conditions (triethylamine in DMF) increased the yield to 75%. ucla.edu This suggests that using NBD-F for the synthesis of the NBD-TMA precursor could lead to substantial improvements in efficiency.

| Amine Substrate | NBD Halide | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Glucosamine HCl | NBD-Cl | aq. NaHCO3, 37°C, 16 h | 12% | ucla.edu |

| Glucosamine HCl | NBD-F | Et3N, DMF, 23°C, 24 h | 75% | ucla.edu |

| Fructosamine | NBD-Cl | Et3N, DMF, 23°C, 24 h | 5% | ucla.edu |

| Fructosamine | NBD-F | Et3N, DMF, 23°C, 24 h | 40% | ucla.edu |

Purification of this compound and its analogues typically involves standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is a common method to isolate the desired product from reaction mixtures and impurities. nih.govbiorxiv.org Other purification strategies include washing with saturated brine solutions to remove inorganic salts and other water-soluble impurities. researchgate.net

Design and Synthesis of Structurally Modified NBD-TMA Derivatives for Specific Research Applications

The NBD-TMA scaffold serves as a template for designing a multitude of fluorescent probes with tailored properties. The general design strategy involves modifying the amine precursor before its reaction with NBD-Cl or NBD-F, or by altering the alkylating agent in the final quaternization step. nih.govrsc.org This allows for the introduction of different functional groups to target specific biological molecules or cellular environments.

For instance, the synthesis of NBD-DDA, a fluorescent analogue of the antiseptic benzalkonium chloride, follows the same initial SNAr reaction as NBD-TMA but uses 1-iodododecane for the quaternization to introduce a long alkyl chain. nih.govbiorxiv.org This modification allows the probe to mimic the behavior of quaternary ammonium compound (QAC) antimicrobials and study resistance mechanisms in bacteria. nih.govfrontiersin.org

Other examples of structurally modified NBD derivatives include:

Probes for Biothiols: NBD ethers and amines are designed to react specifically with biothiols like cysteine and glutathione, leading to a fluorescent signal. rsc.orgresearchgate.netmdpi.com The design often incorporates a reactive site that is cleaved by the thiol, releasing a fluorescent NBD-thiol adduct. mdpi.com

Triterpene Conjugates: NBD-Cl has been conjugated to natural compounds like oleanolic and maslinic acid using ω-amino acid linkers of varying lengths. acs.org These derivatives are synthesized to combine the fluorescent properties of NBD with the biological activity of triterpenes. acs.org

Probes for Metal Ions: By incorporating a chelating moiety like di-(2-picolyl)-amine into the NBD structure, researchers have created fluorescent probes for detecting metal ions such as zinc. rsc.org

The synthesis of these derivatives consistently relies on the nucleophilic aromatic substitution reaction with NBD-Cl or NBD-F, demonstrating the versatility of this chemical platform. arkat-usa.orgacs.org

Table of Compounds

| Abbreviation / Trivial Name | Chemical Name |

|---|---|

| This compound | N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide |

| NBD-Cl | 4-Chloro-7-nitrobenzofurazan or 4-Chloro-7-nitro-2,1,3-benzoxadiazole |

| NBD-F | 4-Fluoro-7-nitrobenzofurazan or 4-Fluoro-7-nitro-2,1,3-benzoxadiazole |

| NBD-DMA | N,N-dimethyl-N′-(7-nitrobenzofurazan-4-yl)-1,2-ethanediamine |

| NBD-DDA | N-dodecyl-N,N-dimethyl-[2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl]azanium-iodide |

| 2-NBDG | 2-NBD-glucosamine |

| N,N-dimethylethylenediamine | N,N-dimethylethane-1,2-diamine |

| Triethylamine | N,N-Diethylethanamine |

| Methyl Iodide | Iodomethane |

| 1-Iodododecane | 1-Iodododecane |

| Oleanolic Acid | (3β)-3-Hydroxyolean-12-en-28-oic acid |

| Maslinic Acid | (2α,3β)-2,3-Dihydroxyolean-12-en-28-oic acid |

| Di-(2-picolyl)-amine | Bis(pyridin-2-ylmethyl)amine |

Spectroscopic and Biophysical Characterization in Research Contexts

Advanced Fluorescence Spectroscopy Techniques for NBD-TMA Iodide Salt Analysis

Fluorescence spectroscopy is a cornerstone in the characterization of this compound, owing to the inherent fluorescent properties of the 7-nitro-2,1,3-benzoxadiazole (NBD) group.

Steady-state fluorescence analysis provides fundamental information about the electronic ground and excited states of this compound. The excitation and emission spectra of NBD-TMA are sensitive to the polarity of its microenvironment. nih.govbiorxiv.org Typically, NBD-TMA has an excitation maximum at approximately 458 nm and an emission maximum around 530 nm. researchgate.netwikipedia.org A secondary, smaller excitation peak can also be observed at about 343 nm. wikipedia.org The fluorescence intensity of NBD derivatives is known to be modulated by the surrounding medium. For instance, a related compound, NBD-DDA, exhibits a strong emission band with a maximum at 537 nm in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, and a weaker fluorescence band at 542 nm in phosphate-buffered saline (PBS), indicating sensitivity to the solvent environment. nih.govbiorxiv.org This solvatochromism is a key feature for a probe used to investigate molecular interactions. The molar extinction coefficient for NBD-TMA is reported to be approximately 13,000 cm⁻¹M⁻¹. wikipedia.org

Table 1: Steady-State Fluorescence Properties of NBD-TMA and a Related Analog.

| Compound | Medium | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| NBD-TMA | - | ~458, ~343 | ~530 | wikipedia.org |

| NBD-DDA | DMSO | 468 | 537 | nih.govbiorxiv.org |

| NBD-DDA | PBS (pH 7.4) | 468 | 542 | nih.govbiorxiv.org |

Table 2: Representative Fluorescence Lifetimes of NBD-Labeled Probes in Lipid Environments.

| Probe | System | Lifetime Component 1 (ns) | Lifetime Component 2 (ns) | Average Lifetime (ns) | Reference |

|---|---|---|---|---|---|

| 22-NBD-Cholesterol | PBMC Membranes | Unspecified | Unspecified | Two components identified | nih.gov |

| C6-NBD-PC | Milk Exosome | - | - | 7.72 ± 0.03 | acs.orgnih.gov |

| C6-NBD-PC | PC3 Exosome | - | - | 7.75 ± 0.17 | acs.orgnih.gov |

| C6-NBD-PC | A549 Exosome | - | - | 7.34 ± 0.26 | acs.orgnih.gov |

Fluorescence quenching experiments are valuable for understanding the accessibility of a fluorophore to its surrounding environment and for probing its interactions with other molecules. edinst.com Quenching can occur through dynamic (collisional) or static mechanisms, and the efficiency of quenching is described by the Stern-Volmer constant (Ksv). edinst.com Research has shown that NBD-TMA is only mildly sensitive to collisional quenching by halide ions like chloride. wikipedia.org This is an advantageous property for studies in physiological buffers, which typically have high chloride concentrations. nih.govbiorxiv.org However, the fluorescence of NBD-labeled compounds can be quenched by other molecules such as acrylamide (B121943). dss.go.th The Stern-Volmer plot, which graphs the ratio of fluorescence intensities in the absence and presence of a quencher against the quencher concentration, can be used to determine the quenching constant. edinst.com For tryptophan residues in proteins, acrylamide has been shown to be an effective quencher, with Ksv values providing insight into the exposure of these residues. dss.go.th While specific Ksv values for this compound with various quenchers are not detailed in the available literature, such studies would be instrumental in characterizing its interactions in biological systems.

Table 3: Quenching Characteristics of NBD-TMA and Related Systems.

| Fluorophore | Quencher | Observation | Reference |

|---|---|---|---|

| NBD-TMA | Halide Ions (e.g., Cl⁻) | Mildly sensitive to quenching | wikipedia.org |

| Gluten Proteins (Tryptophan) | Acrylamide | Ksv values indicate rapid diffusion of the quencher to tryptophan | dss.go.th |

| Gluten Proteins (Tryptophan) | Potassium Iodide (KI) | Lower Ksv values compared to acrylamide, suggesting less exposure | dss.go.th |

Fluorescence anisotropy provides information about the rotational mobility of a fluorescent probe, which is related to the viscosity of its microenvironment and its size and shape. horiba.com The technique measures the depolarization of the emitted fluorescence, and the resulting data can be used to calculate the rotational correlation time (θc), a measure of the rate of rotational diffusion. rsc.org For probes embedded in membranes, such as the related compound TMA-DPH, fluorescence anisotropy is a sensitive indicator of membrane fluidity. researchgate.netrsc.org An increase in fluorescence anisotropy suggests a more ordered or viscous environment where the rotational motion of the probe is more restricted. researchgate.net Time-resolved fluorescence anisotropy decay can provide even more detailed information about the rotational dynamics, distinguishing between different modes of motion. nih.govresearchgate.netresearchgate.net While specific fluorescence anisotropy values for this compound are not extensively documented, the principles established with similar probes like TMA-DPH and NBD-labeled lipids are directly applicable to understanding its behavior in various microenvironments, particularly in studies of membrane dynamics. researchgate.netrsc.orgresearchgate.net

Table 4: Application of Fluorescence Anisotropy with Related Probes.

| Probe | System | Information Gained | Reference |

|---|---|---|---|

| TMA-DPH | Lipid Vesicles | Membrane fluidity and rotational motion | rsc.org |

| NBD-DPPE | HEK Cells | Changes in plasma membrane biophysical properties | researchgate.net |

| DPH-PC | POPC/CHOL Bilayers | Rotational dynamics parameters (order parameter, rotational correlation time) | researchgate.net |

Fluorescence Quenching Studies to Elucidate Molecular Interactions

Application of NMR Spectroscopy for Structural Elucidation and Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and conformation of a compound. For this compound, NMR would confirm the presence of the trimethylammonium group, the ethyl linker, the secondary amine, and the characteristic aromatic protons of the NBD moiety.

Table 5: Representative ¹H and ¹³C NMR Data for NBD-DMA (a precursor to NBD-TMA) and the related NBD-DDA.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| NBD-DMA | ¹H | CDCl₃ | 2.33 (s, 6H), 2.71 (t, 2H), 3.48 (m, 2H), 6.13 (d, 1H), 8.49 (d, 1H) | nih.govbiorxiv.org |

| NBD-DMA | ¹³C | CDCl₃ | 40.6, 45.1, 56.2, 98.9, 136.6, 144.1, 144.4 | nih.govbiorxiv.org |

| NBD-DDA | ¹H | DMSO-d₆ | 0.84 (t, 3H), 1.24 (bm, 18H), 1.65 (m, 2H), 3.14 (s, 6H), 3.38 (m, 2H), 3.66 (t, 2H), 3.99 (m, 2H), 6.60 (d, 1H), 8.58 (d, 1H), 9.33 (s, 1H) | nih.govbiorxiv.org |

| NBD-DDA | ¹³C | DMSO-d₆ | 13.9, 21.8, 22.1, 25.7, 28.5, 28.7, 28.8, 28.9, 29.0, 31.3, 37.2, 50.6, 59.8, 62.1, 63.7, 100.1, 100.2, 122.1, 137.6, 144.0, 144.5 | nih.govbiorxiv.org |

Mass Spectrometry Techniques for Verification of this compound and Derivatives

Mass spectrometry (MS) is an essential analytical technique for verifying the molecular weight and confirming the elemental composition of synthesized compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of charged and polar molecules like this compound, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) detector. nih.govbiorxiv.org

In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the cationic portion of the molecule, [NBD-TMA]⁺, with a calculated mass-to-charge ratio (m/z) of approximately 266.28. smolecule.comncats.io High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be compared to the calculated value to confirm the elemental formula (C₁₁H₁₆N₅O₃⁺). nih.govbiorxiv.org For instance, in the characterization of the related compound NBD-DDA, ESI-TOF-MS was used to confirm its structure, with an observed m/z that closely matched the calculated value for the cationic portion. nih.govbiorxiv.org

Table 6: Mass Spectrometry Data for NBD-TMA and Related Compounds.

| Compound | Ion | Technique | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| NBD-TMA | [C₁₁H₁₆N₅O₃]⁺ | - | 266.28 | - | smolecule.comncats.io |

| NBD-DMA | [C₁₀H₁₄N₅O₃ + H]⁺ | ESI-TOF-MS | 252.1091 | 252.1153 | nih.govbiorxiv.org |

| NBD-DDA | [C₂₂H₃₈N₅O₃ - I]⁺ | ESI-TOF-MS | 420.2969 | 420.3005 | nih.govbiorxiv.org |

Intermolecular Interactions and Mechanism of Action in Model Systems

Elucidation of Electrostatic Interactions of NBD-TMA Iodide Salt with Anionic Biomolecules

The defining feature of the NBD-TMA cation is its permanent positive charge, which governs its interaction with negatively charged biological macromolecules. wikipedia.org This electrostatic attraction is the primary driver for its association with key cellular components like phospholipids (B1166683) and nucleic acids. smolecule.com

The plasma membrane of cells and the bilayers of liposomes are characterized by a high density of anionic phosphate (B84403) groups in the phospholipid headgroups. The cationic TMA group of NBD-TMA is drawn to these negative charges, leading to a strong electrostatic interaction. smolecule.combiorxiv.org This allows the probe to readily associate with and incorporate into lipid membranes. biorxiv.org Studies on the closely related probe, TMA-DPH, show that its cationic TMA moiety positions itself optimally to interact with both the electronegative phosphate and carbonyl/ester groups of the phospholipids. mdpi.com This maximizes the favorable electrostatic interactions, anchoring the probe at the membrane interface. mdpi.com The interaction is not merely a surface-level adsorption; the molecule penetrates the bilayer, a process facilitated by these initial electrostatic events. smolecule.com

Nucleic acids, such as DNA and RNA, possess a strongly anionic backbone due to their phosphate groups. Consequently, the positively charged NBD-TMA is capable of binding to these molecules through electrostatic attraction. smolecule.com While detailed binding studies specific to NBD-TMA are not extensively documented in the provided context, the principle is well-established for cationic dyes. Research on gap junction permeability demonstrates this charge-based interaction clearly. In these studies, the flux of the cationic NBD-TMA through connexin channels is compared with that of anionic probes. physiology.org The permeability of NBD-TMA through certain channels is significantly higher than that of anionic probes of similar size, highlighting the role of electrostatic interactions in its transport and association with biological structures. physiology.org

Table 1: Research Findings on the Interactions of NBD-TMA and Related Probes

| Probe | Interacting Biomolecule | Key Findings | References |

|---|---|---|---|

| NBD-TMA | Phospholipids, Nucleic Acids | Binds to negatively charged molecules due to its positive charge. | smolecule.com |

| TMA-DPH | Phospholipid Bilayer | Cationic TMA moiety lies between electronegative phosphate and carbonyl/ester groups, maximizing interaction. | mdpi.com |

| NBD-DDA | Bacterial Cell Envelope | Cationic headgroup attaches to anionic sites on the cell surface. | biorxiv.org |

| NBD-m-TMA | Connexin Channels | Permeability through channels is dependent on its positive charge, showing selectivity compared to anionic probes. | physiology.orgnih.gov |

Interactions with Phospholipid Bilayers

Membrane Interaction Dynamics of this compound

Once associated with a lipid bilayer, the NBD-TMA probe exhibits complex dynamics regarding its position, orientation, and effect on the membrane's physical properties.

NBD-TMA does not simply stay at the aqueous surface but penetrates the lipid bilayer. smolecule.com Studies using related fluorescent probes provide detailed insights into its likely location. The analogue TMA-DPH has been shown to explore the deeper domain of the bilayer, with its cationic headgroup anchoring it near the interface while the hydrophobic portion extends into the membrane core. uliege.benih.gov Specifically, TMA-DPH is estimated to reside about 10.9 Å from the center of the bilayer. nih.gov Similarly, studies on NBD-labeled lipids and fatty amines consistently show that the NBD fluorophore itself tends to be located near the glycerol (B35011) backbone and carbonyl region of the phospholipids. mdpi.comrsc.org This suggests a "snorkeling" effect where the polar NBD group loops back toward the relatively polar interface from the more hydrophobic acyl chain region.

The introduction of a foreign molecule like NBD-TMA can perturb the local organization of the lipid bilayer. Molecular dynamics simulations of NBD-labeled lipids suggest that these probes can induce a local disordering of the host lipid acyl chains. mdpi.com Conversely, the strong electrostatic interactions of the TMA headgroup can restrict the probe's own movement, leading to hindered rotational and lateral diffusion compared to uncharged analogues. mdpi.com The probe's fluorescence properties, particularly its fluorescence polarization or anisotropy, are highly sensitive to the surrounding membrane's order. thermofisher.com This sensitivity allows probes like TMA-DPH to be used to measure changes in membrane fluidity; for instance, the presence of certain drugs has been shown to decrease plasma membrane fluidity, an effect quantified by an increase in TMA-DPH fluorescence polarization. uliege.benih.gov

Combining the principles of its interactions, a clear picture of NBD-TMA's localization emerges. The molecule adopts a transverse position within the bilayer. mdpi.com The positively charged TMA group acts as an anchor at the lipid-water interface, interacting with the anionic phosphate groups of the phospholipids. mdpi.com From this anchor, the ethyl linker allows the NBD fluorophore to penetrate into the upper portion of the hydrophobic region. However, the polar nature of the NBD group itself causes it to reside preferentially in the interfacial region, near the lipid carbonyl and glycerol moieties, rather than in the deep hydrophobic core. mdpi.comrsc.orgacs.org This orientation, with the charged headgroup at the interface and the fluorophore in the upper acyl chain region, is a common feature among NBD-labeled amphiphiles. mdpi.com The exact depth can be influenced by the lipid composition and phase of the membrane; in more ordered membranes (like those enriched with cholesterol), the NBD group is located closer to the membrane/water interface. mdpi.comrsc.org

Table 2: Membrane Localization and Dynamic Effects of NBD Probes

| Probe/Moiety | Membrane System | Localization/Effect | Research Finding | References |

|---|---|---|---|---|

| NBD Fluorophore | POPC Bilayers | Located near the glycerol/carbonyl region. | Adopts a transverse bilayer location. | mdpi.com |

| TMA-DPH | POPC Bilayers | Fluorophore is ~0.3-0.4 nm more external than DPH; TMA group is between phosphate and carbonyl groups. | Maximizes electrostatic interactions. | mdpi.com |

| NBD-Cn amines | POPC/Cholesterol Bilayers | NBD group is located closer to the membrane-water interface compared to pure POPC. | Location dictated mainly by bilayer composition. | mdpi.com |

| TMA-DPH | General Bilayers | Used to measure membrane fluidity via fluorescence polarization. | Fluidity changes alter the probe's rotational motion. | uliege.benih.gov |

| NBD Probes | General Bilayers | Can induce local disordering of lipid acyl chains. | Perturbs local lipid packing. | mdpi.com |

Influence on Membrane Fluidity and Order

Modulation of this compound Fluorescence by Microenvironmental Polarity and Viscosity

The fluorescence characteristics of NBD-TMA (N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium) are intrinsically linked to its immediate molecular surroundings. The NBD (nitrobenzoxadiazole) fluorophore is well-known for its sensitivity to the polarity and viscosity of its environment. researchgate.net This property is crucial for its application as a probe in complex biological systems, such as lipid membranes and protein binding sites. smolecule.com

The fluorescence emission of NBD-TMA is subject to modulation based on the polarity of the solvent or the local environment within a model system. smolecule.com Generally, for NBD-based probes, a less polar environment results in a blue-shift (a shift to shorter wavelengths) in the emission spectrum and an increase in fluorescence quantum yield. Conversely, in more polar, aqueous environments, the fluorescence is typically quenched and red-shifted (shifted to longer wavelengths). This solvatochromism allows NBD-TMA to report on the local hydrophobicity of its binding site. For instance, when the probe moves from an aqueous phase into the hydrophobic core of a lipid bilayer, a significant increase in fluorescence intensity is expected. maseno.ac.ke

| Property | Condition | Value/Observation | Reference |

|---|---|---|---|

| Excitation Maximum (λex) | General | ~458 nm | nih.govwikipedia.org |

| Emission Maximum (λem) | General | ~530 nm | nih.govwikipedia.org |

| Spectral Sensitivity | pH Range (5.0-7.4) | Minimally sensitive | nih.gov |

| Chloride Ion Concentration | Insensitive | nih.gov |

Comparative Analysis of this compound Interaction Profiles with Other Fluorescent Probes

The utility of NBD-TMA as a fluorescent probe is best understood through comparison with other probes used to investigate similar biological phenomena, such as membrane dynamics and intercellular communication.

One key area of comparison is in the study of gap junction channels, which are responsible for cell-to-cell communication. The permeability of these channels to various fluorescent probes reveals their selectivity based on solute size and charge. NBD-TMA, being a small cationic probe (+1 charge), exhibits different permeability profiles compared to anionic probes like Lucifer yellow (LY), carboxyfluorescein (CF), and Alexa Fluor 350 (AF350). nih.gov

Studies on HeLa cells expressing different connexin proteins (the building blocks of gap junctions) show that channels made of Connexin40 (Cx40) and Connexin26 (Cx26) are significantly more permeable to the cationic NBD-m-TMA (a closely related analogue) than to the anionic probes. nih.govphysiology.org For these connexins, the permeability follows the order: NBD-m-TMA >> AF350 > CF > LY. nih.gov In contrast, channels formed by Connexin43 (Cx43) and Connexin45 (Cx45) show weak or no charge-dependent selectivity, exhibiting similar permeability to the similarly sized cationic NBD-m-TMA and anionic AF350. nih.govphysiology.org

| Probe | Net Charge | Pγ in Cx43 (cm³/s × 10⁻¹⁵) | Pγ in Cx45 (cm³/s × 10⁻¹⁵) | Pγ in Cx40 (cm³/s × 10⁻¹⁵) | Pγ in Cx26 (cm³/s × 10⁻¹⁵) | Reference |

|---|---|---|---|---|---|---|

| NBD-m-TMA | +1 | 6.55 ± 0.81 | 3.57 ± 0.45 | 21.25 ± 2.91 | 24.06 ± 2.39 | nih.govphysiology.org |

| Alexa Fluor 350 (AF350) | -1 | 8.09 ± 0.74 | 3.81 ± 0.15 | 7.19 ± 1.14 | 7.71 ± 1.04 | nih.govphysiology.org |

| Carboxyfluorescein (CF) | -2 | 5.30 ± 0.23 | 1.26 ± 0.09 | 1.13 ± 0.19 | 2.76 ± 0.47 | nih.gov |

| Lucifer yellow (LY) | -2 | 4.12 ± 0.68 | 0.89 ± 0.06 | 0.75 ± 0.07 | 1.70 ± 0.28 | nih.gov |

NBD-TMA can also be compared with other membrane probes that report on different regions of the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 1-[4-(trimethylammonio)phenyl]-6-phenyl-1,3,5-hexatriene (TMA-DPH) are used to assess the hydrophobic core and the lipid headgroup region of the membrane, respectively. mdpi.comnih.gov NBD-TMA, with its charged headgroup and hydrophobic NBD moiety, interacts primarily at the membrane interface. smolecule.com In contrast, DPH is a lipophilic fluorophore that localizes deep within the hydrophobic core of the bilayer, while the amphiphilic TMA-DPH anchors at the lipid-water interface, reporting on the dynamics of the polar headgroup region. nih.govucl.ac.be The combined use of these probes allows for a multi-faceted analysis of membrane structure and compound interactions at different depths.

Finally, the spectral properties of NBD-based probes are often compared to widely used fluorophores like fluorescein (B123965) isothiocyanate (FITC) and green fluorescent protein (GFP). A fluorescent analogue of benzalkonium chloride, NBD-DDA, has excitation and emission characteristics that are very similar to GFP and FITC, allowing it to be used with standard filter sets for fluorescence microscopy. biorxiv.org This highlights the practical integration of NBD-based probes into common biological imaging workflows.

Applications of Nbd Tma Iodide Salt As a Fluorescent Probe in Biological Systems

Research on Cellular Uptake and Intracellular Localization

The fluorescent nature of NBD-TMA makes it an ideal probe for visualizing and tracking its movement into and within living cells. Its fluorescence emission is minimally sensitive to changes in pH within the physiological range (pH 5.0-7.4) and insensitive to chloride ion concentration, ensuring stable measurements in diverse cellular environments. nih.govresearchgate.net

Visualization and Tracking in Live-Cell Imaging Studies

The primary application of NBD-TMA in live-cell imaging is to monitor the activity of transporters in real time, offering significant advantages over traditional methods that rely on radiolabeled compounds. nih.gov Using techniques like epifluorescence microscopy, researchers can directly observe and measure the accumulation of NBD-TMA inside cells. nih.govresearchgate.net Studies have successfully used this approach to measure the time-dependent uptake of the probe in isolated rabbit renal proximal tubules, demonstrating its utility in tracking transport processes with high temporal and spatial resolution. nih.gov

While NBD-TMA itself is primarily used for transporter studies, related NBD-labeled compounds are used to visualize cellular structures. For example, a fluorescent analogue, NBD-DDA, has been shown to preferentially localize in the cell envelope of E. coli when observed with confocal laser scanning microscopy (CLSM). biorxiv.orgresearchgate.netnih.gov This highlights the general capability of the NBD fluorophore in demarcating specific cellular compartments.

The optical properties of NBD-TMA are well-suited for standard fluorescence microscopy techniques.

| Property | Value | Source(s) |

| Excitation Maximum | 458 nm | nih.govwikipedia.org |

| Emission Maximum | 530 nm | nih.govwikipedia.org |

| Molar Extinction Coefficient | ~13,000 cm⁻¹M⁻¹ | wikipedia.org |

Methodologies for Single-Cell Analysis using NBD-TMA Iodide Salt Fluorescence

The brightness and spectral characteristics of NBD-based probes make them suitable for single-cell analysis using flow cytometry and fluorescence microscopy. biorxiv.orgresearchgate.netnih.gov Methodologies developed for similar NBD-labeled quaternary ammonium (B1175870) compounds can be readily adapted for NBD-TMA. For instance, cells incubated with a fluorescent probe can be analyzed using a flow cytometer with standard FITC/GFP channel settings (e.g., 488 nm excitation, 525 nm emission). biorxiv.orgnih.gov

This approach allows for the quantification of probe accumulation in thousands of individual cells, revealing population heterogeneity. nih.gov In such studies, the resulting fluorescence distribution can signify differences in uptake or efflux mechanisms among individual cells within a population. nih.gov Confocal microscopy of single cells further complements this data by providing spatial information on the probe's subcellular localization. biorxiv.orgnih.gov

Investigating Membrane Dynamics and Protein-Lipid Interactions

The NBD fluorophore is sensitive to its microenvironment, a property that researchers leverage to study the complex and dynamic nature of cellular membranes.

Monitoring Changes in Membrane Permeability

NBD-TMA has been effectively used as a tracer to measure the permeability of gap junctions, which are channels that connect adjacent cells and are crucial for intercellular communication. wikipedia.orgsmolecule.com As a small, positively charged fluorophore, its ability to pass through certain cation-selective connexin channels allows researchers to assess the permeability and selectivity of these junctions. wikipedia.orgsmolecule.com

Furthermore, the general principles of monitoring membrane permeability often involve fluorescent probes. Studies on bacterial membranes, for example, use dyes that fluoresce upon entering a cell with a compromised membrane, allowing for real-time tracking of permeabilization events. ucl.ac.be Another established technique to probe the location of NBD-labeled molecules within a membrane is through chemical quenching with dithionite (B78146). nih.gov Because dithionite is a membrane-impermeant anion at neutral pH, it can only quench the fluorescence of NBD probes located in the outer leaflet of the plasma membrane. nih.gov This method allows researchers to determine if the probe has crossed the membrane or remains on the exterior surface.

Studies on Protein-Induced Membrane Perturbations

Understanding the interactions between membrane proteins and lipids is critical for deciphering cellular function. The NBD group is a well-established tool for this purpose. researchgate.net While NBD-TMA's primary role is as a transporter substrate, its interactions with membranes are an inherent part of its function. smolecule.com It has been shown to interact with lipid membranes and proteins, and its fluorescence can be modulated by its environment, providing insights into molecular dynamics. smolecule.com

More broadly, NBD-labeled lipids (such as NBD-PE) are widely used to investigate protein-lipid interactions and membrane organization. researchgate.netmdpi.com By incorporating these lipid analogues into membranes, researchers can monitor changes in the lipid-water interface and the hydrophobic core. mdpi.com The fluorescence of the NBD group is sensitive to the polarity of its surroundings, which changes when a protein binds to or perturbs the membrane, thus reporting on these molecular events. researchgate.net Computational and experimental models show that transmembrane helices of proteins are in constant contact with the surrounding lipid environment, and specific interactions, including those with charged residues, can regulate protein structure and function. plos.orgnih.gov

Elucidating Transporter Mechanisms with this compound

A principal and well-documented application of NBD-TMA is its use as a fluorescent substrate to study the mechanisms of organic cation transporters (OCTs). nih.gov These transporters are vital for the renal secretion of a wide range of organic cations. nih.gov NBD-TMA was specifically designed as a fluorescent alternative to radiolabeled compounds to enable real-time measurement of transport activity. nih.govwikipedia.org

Research using isolated rabbit renal proximal tubules demonstrated that the accumulation of NBD-TMA is time-dependent and saturable, which are hallmark characteristics of carrier-mediated transport. nih.gov The uptake was shown to be inhibited by other known organic cations, providing strong evidence that NBD-TMA is a substrate for one or more of the basolateral organic cation transporters. nih.govresearchgate.net This allows NBD-TMA to be used as a sensitive probe to investigate the kinetics and specificity of these transport systems. nih.gov Subsequent studies using cell lines that stably express specific transporters, like human OCT2, have further refined the understanding of these interactions and highlighted how different substrates can influence inhibitor efficacy. researchgate.netnih.gov

The following table summarizes key research findings on the interaction between NBD-TMA and related compounds with organic cation transporters.

| Finding | Organism/System | Transporter(s) | Value | Source(s) |

| Kinetics of NBD-TMA Uptake | ||||

| Michaelis-Menten Constant (Km) | Rabbit Renal Proximal Tubules | Endogenous OCTs | 12 µM | nih.govresearchgate.net |

| Inhibition of NBD-TMA Uptake | ||||

| Apparent Inhibitory Constant (Kapp) for Tetraethylammonium (B1195904) (TEA) | Rabbit Renal Proximal Tubules | Endogenous OCTs | 134 µM | nih.govresearchgate.net |

| Apparent Inhibitory Constant (Kapp) for Cimetidine | Rabbit Renal Proximal Tubules | Endogenous OCTs | 1.8 µM | nih.gov |

| Apparent Inhibitory Constant (Kapp) for N1-methylnicotinamide (NMN) | Rabbit Renal Proximal Tubules | Endogenous OCTs | 260 µM | nih.gov |

| Inhibition of other Substrates by NBD-MTMA * | ||||

| IC50 for [³H]MPP Transport | CHO cells | Human OCT2 | 64 µM | nih.gov |

| IC50 for [¹⁴C]metformin Transport | CHO cells | Human OCT2 | 8.3 µM | nih.gov |

*Note: Data for NBD-MTMA, a closely related structural analogue of NBD-TMA, is included to illustrate the utility of this class of fluorescent probes in transporter research. researchgate.netresearchgate.netnih.gov

Characterization of Organic Cation Transporter (OCT) Substrate Specificity

NBD-TMA is a recognized substrate for organic cation transporters (OCTs), which are crucial for the secretion of a wide range of organic cations in tissues like the kidney. wikipedia.orgnih.gov Its structural similarity to other secreted organic cations allows it to be transported by basolateral OCTs. nih.gov The transport of NBD-TMA is a saturable process, indicating a specific transporter-mediated mechanism. For instance, in isolated rabbit renal proximal tubules, the accumulation of NBD-TMA was found to be time-dependent and saturable with a Michaelis-Menten constant (Km) of 12 µM. nih.gov

The probe's utility in defining substrate specificity is highlighted in comparative studies of different OCT isoforms. For example, rabbit OCT2 (rbOCT2) demonstrates a significantly higher affinity for NBD-TMA compared to rabbit OCT1 (rbOCT1). physiology.org This is evidenced by the large difference in their half-maximal inhibitory concentrations (IC₅₀), where NBD-TMA inhibited tetraethylammonium (TEA) transport with an IC₅₀ of 1.4 µM for rbOCT2, but 108.4 µM for rbOCT1, a roughly 75-fold difference. physiology.org This discriminatory affinity makes NBD-TMA an excellent tool for functionally distinguishing between OCT1 and OCT2 activity in tissues where both may be present. physiology.orgphysiology.org

| Transporter | Reported IC₅₀ for NBD-TMA (µM) | Reference |

|---|---|---|

| rbOCT1 | 129 | physiology.org |

| rbOCT2 | 4 | physiology.org |

| rbOCT1 | 108.4 | physiology.org |

| rbOCT2 | 1.4 | physiology.org |

Analysis of Ligand Inhibition Profiles in Transporter Assays

NBD-TMA serves as a fluorescent probe substrate to assess the inhibitory potential of various compounds (ligands) on OCT activity. By measuring the transport of NBD-TMA in the presence of a test inhibitor, researchers can determine the inhibitor's affinity for the transporter. For example, the transport of NBD-TMA into renal proximal tubules is inhibited by known organic cations like tetraethylammonium (TEA), cimetidine, and N¹-methylnicotinamide (NMN). nih.gov The apparent inhibitory constant (Kapp) for TEA in this system was found to be 134 µM. nih.gov

Interestingly, research shows that the inhibition profile of an OCT can be substrate-dependent. The choice of the probe substrate can influence both the quantitative and qualitative inhibitory interactions observed. nih.govresearchgate.net For instance, a comparison of IC₅₀ values for various inhibitors against the human organic cation transporter 2 (hOCT2) showed that the inhibitory ligands were generally more effective against NBD-MTMA (a structurally similar analog) transport than against 1-methyl-4-phenylpyridinium (MPP) transport. nih.gov The median IC₅₀ value for inhibition of MPP transport was five-fold higher than that for NBD-MTMA transport. nih.govresearchgate.net This substrate-dependent nature of ligand interaction suggests that OCTs may possess multiple, possibly overlapping, binding sites rather than a single common one. nih.govresearchgate.net

| Inhibitory Ligand | IC₅₀ vs. NBD-MTMA Transport (nM) | IC₅₀ vs. MPP Transport (nM) | Fold Difference (MPP/NBD-MTMA) | Reference |

|---|---|---|---|---|

| Ipratropium (B1672105) | 170 | 15,000 | 88.2 | nih.gov |

| Metformin (B114582) | 1,200,000 | 350,000 | 0.3 | nih.gov |

Assessment of Gap Junction Permeability and Selectivity to Cationic Probes

Beyond its use in studying transporters, the small size and positive charge of NBD-TMA make it an effective tracer for measuring the permeability and selectivity of gap junctions. wikipedia.org These channels, formed by connexin proteins, mediate direct intercellular communication. nih.gov Studies using NBD-m-TMA (a variant of NBD-TMA) have shown that different connexins exhibit distinct permeability to cationic and anionic probes. nih.govphysiology.org

For example, when comparing the permeability of gap junctions formed by different connexins, all tested types (Cx26, Cx40, Cx43, and Cx45) allowed the passage of the cationic NBD-m-TMA. physiology.orgnih.gov However, the selectivity based on charge varied significantly. Cx43 and Cx45 channels showed weak charge selectivity, with similar permeability to the cationic NBD-m-TMA and the anionic probe Alexa Fluor 350 (AF350), which have comparable molecular sizes. nih.gov In contrast, Cx40 and Cx26 channels displayed a strong preference for the cationic probe, with the permeability of NBD-m-TMA being approximately three times higher than that of the anionic AF350. nih.govphysiology.orgnih.gov This demonstrates that NBD-TMA is a powerful tool for discriminating the charge selectivity of different gap junction channels, a key factor in cell signaling. nih.govphysiology.org

| Connexin Type | Pγ(AF350) / Pγ(NBD-m-TMA) Ratio | Inferred Charge Selectivity | Reference |

|---|---|---|---|

| Cx43 | 1.2 | Weak | nih.gov |

| Cx45 | 1.07 | Weak | nih.gov |

| Cx40 | 0.34 | Cation-selective | nih.gov |

| Cx26 | 0.32 | Cation-selective | nih.gov |

Role in Studying Bacterial Membrane Integrity and Efflux Mechanisms

Fluorescent analogs of quaternary ammonium compounds (QACs), which are structurally related to NBD-TMA, are instrumental in studying bacterial defense mechanisms. These probes help in understanding how bacteria interact with and resist antimicrobial agents.

Monitoring Cellular Accumulation and Efflux Kinetics in Bacteria

A fluorescent QAC analog, N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA), has been synthesized to study bacterial resistance mechanisms. nih.govbiorxiv.org Because of its fluorescence, the accumulation of the antimicrobial compound itself can be monitored directly within bacterial populations using techniques like flow cytometry and fluorescence microscopy. biorxiv.org This allows for the investigation of accumulation and efflux kinetics at a single-cell level. biorxiv.org For example, time-kill curve analysis of E. coli exposed to NBD-DDA demonstrates its antimicrobial activity, which is comparable to widely used QACs like benzalkonium chloride (BAC). biorxiv.org Furthermore, studies have shown that bacterial strains with evolved tolerance to BAC also show reduced accumulation of NBD-DDA, directly linking cellular accumulation to susceptibility. nih.govresearchgate.net

Investigation of Multidrug Efflux Pump Involvement (e.g., TolC)

Multidrug efflux pumps are a primary mechanism of bacterial resistance, actively expelling toxic compounds from the cell. The AcrAB-TolC system is a major efflux pump in Gram-negative bacteria like E. coli. bmbreports.org Fluorescent QAC analogs like NBD-DDA are used to investigate the role of these pumps. nih.govresearchgate.net Experiments comparing wild-type E. coli with a mutant strain lacking the outer membrane channel TolC (ΔtolC) provide direct evidence of efflux. nih.gov The ΔtolC mutant shows significantly higher intracellular fluorescence when exposed to NBD-DDA, indicating that its inability to expel the compound leads to higher accumulation. nih.govfrontiersin.org This demonstrates that NBD-DDA is a substrate for the TolC-containing efflux pump and that this pump plays a crucial role in reducing the compound's intracellular concentration. nih.govresearchgate.net

| Bacterial Strain | Observation | Conclusion | Reference |

|---|---|---|---|

| Wild-type E. coli | Lower steady-state accumulation of NBD-DDA. | Active efflux of NBD-DDA mediated by TolC. | nih.govfrontiersin.org |

| E. coli ΔtolC | Higher median accumulation of NBD-DDA per cell. | Decreased efflux activity leads to higher intracellular concentration. | nih.govfrontiersin.org |

Mechanistic Studies on Antimicrobial Activity of Quaternary Ammonium Compounds (QACs) Analogs

NBD-TMA and its structural relatives belong to the class of quaternary ammonium compounds (QACs). nih.govwikipedia.org Fluorescently labeled QACs, such as NBD-DDA, serve as powerful tools to study the mode of action of this important class of disinfectants and antiseptics. nih.govbiorxiv.org By using confocal laser scanning microscopy, researchers have shown that NBD-DDA preferentially localizes to the cell envelope of E. coli, which is known to be a primary target for QACs. nih.govresearchgate.net The similar antimicrobial activity and time-kill kinetics between NBD-DDA and traditional QACs like BAC suggest a common mode of action. biorxiv.orgresearchgate.net Therefore, these fluorescent analogs allow for direct visualization of the drug-bacteria interaction, providing mechanistic insights into how QACs function and how resistance, such as reduced cellular accumulation, emerges. nih.govresearchgate.net

Methodological Frameworks and Experimental Designs Utilizing Nbd Tma Iodide Salt

Liposome (B1194612) and Model Membrane Systems for Mechanistic Studies

Model membrane systems, such as liposomes, are indispensable for studying the fundamental interactions between molecules and lipid bilayers in a controlled environment, free from the complexity of living cells. maseno.ac.keethz.ch They serve as platforms for investigating the partitioning, translocation, and membrane-perturbing effects of compounds like NBD-TMA Iodide Salt.

Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are common model membranes. LUVs, typically 100-400 nm in diameter, are favored for ensemble measurements, while GUVs (10-100 µm) are large enough to be observed individually with light microscopy.

The preparation of LUVs often involves the extrusion method. A lipid film, composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or mixtures that mimic biological membranes (e.g., POPC/POPG), is hydrated with a buffer solution. ethz.ch To encapsulate a water-soluble probe like this compound, it is included in this hydration buffer. The resulting multilamellar vesicle suspension is then repeatedly passed through a polycarbonate filter with a defined pore size (e.g., 100 nm) to produce a homogenous population of LUVs with the probe entrapped in their aqueous core. nih.gov

GUVs are typically prepared via the electroformation method. A thin film of lipids is deposited on conductive electrodes (e.g., platinum wires or ITO-coated glass slides) and hydrated with a non-ionic solution (e.g., sucrose). An AC electric field is applied, causing the lipid film to swell and bud off as large, single-lamellar vesicles. This compound can then be added to the external solution to study its interaction with the GUV membrane.

Characterization of these vesicles is critical. Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity of the LUV population. researchgate.net The lamellarity and concentration of lipids can be confirmed using techniques like phosphorus analysis. For GUVs, phase-contrast and fluorescence microscopy are used to confirm their formation, size, and unilamellar nature.

Liposome dialysis and partitioning assays are equilibrium-based methods used to quantify the affinity of a molecule for a lipid membrane. ethz.ch These assays are fundamental in determining the membrane partition coefficient (Kₚ), which describes how a compound distributes between the lipid and aqueous phases.

In a typical liposome dialysis experiment, a dialysis bag containing a known concentration of LUVs is placed in a larger volume of buffer containing the molecule of interest, in this case, this compound. ethz.chresearchgate.net The dialysis membrane has a molecular weight cut-off that allows free NBD-TMA to pass through but retains the much larger liposomes. The system is allowed to reach equilibrium. The concentration of the probe in the external buffer (dialysate) is then measured, often by spectrofluorimetry. By knowing the initial concentration and the final external concentration, the amount of probe associated with the liposomes can be calculated, allowing for the determination of Kₚ.

Partitioning assays can also be performed using fluorescence resonance energy transfer (FRET). researchgate.net In this setup, donor liposomes containing NBD-TMA could be mixed with acceptor liposomes labeled with a suitable FRET acceptor. The transfer of NBD-TMA from donor to acceptor vesicles, or its partitioning into the acceptor membrane, can be monitored by the change in fluorescence emission of either the donor or the acceptor. nih.govresearchgate.net These assays provide quantitative data on the extent and kinetics of inter-vesicle transfer and membrane association.

Preparation and Characterization of Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs)

Advanced Microscopy Techniques for Spatiotemporal Resolution

The fluorescence of this compound makes it highly suitable for advanced microscopy techniques that can resolve its location and concentration within complex biological samples like single cells. biorxiv.orgnih.gov

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens. researchgate.net It is used to determine the subcellular localization of probes like NBD-TMA. In studies with structurally similar NBD-labeled quaternary ammonium (B1175870) compounds, CLSM has been used to visualize their distribution in bacterial and mammalian cells. biorxiv.orgnih.govresearchgate.net

For imaging, cells are incubated with a sub-inhibitory concentration of the NBD-labeled compound and then imaged live. biorxiv.orgnih.gov The NBD fluorophore is typically excited with a 470 nm or 488 nm laser line, and its emission is collected in a spectral window of approximately 500–600 nm. biorxiv.orgnih.gov CLSM imaging has revealed that cationic NBD probes preferentially localize to the cell envelope in bacteria, which is consistent with the membrane being a primary target for quaternary ammonium compounds. nih.govresearchgate.net Co-localization studies, using other membrane-specific dyes, can confirm this distribution. biorxiv.org

| Parameter | Setting | Reference |

|---|---|---|

| Microscope | Leica SP8 Confocal Laser Scanning Microscope | biorxiv.orgnih.gov |

| Objective | 100x oil immersion (NA 1.4) | biorxiv.orgnih.gov |

| Excitation Wavelength | 470 nm or 488 nm | biorxiv.orgnih.gov |

| Emission Detection Window | 500 - 600 nm | biorxiv.orgnih.gov |

| Co-localization Stain (Membrane) | SynaptoRed C2 (Excitation: 570 nm, Emission: 650-800 nm) | biorxiv.org |

Flow cytometry enables the rapid, quantitative analysis of fluorescent signals from thousands of individual cells per second. This technique is ideal for studying the heterogeneity of probe uptake within a cell population and for quantifying changes in fluorescence in response to different experimental conditions. biorxiv.orgresearchgate.net

In a typical experiment, a cell suspension is incubated with this compound. The cells are then analyzed on a flow cytometer, where they pass single-file through a laser beam. The fluorescence of the NBD probe is commonly detected using a standard FITC/GFP channel (e.g., 488 nm excitation, 525/20 nm bandpass emission filter). biorxiv.orgnih.gov The output is a histogram showing the distribution of fluorescence intensity across the entire cell population. This approach has been used to demonstrate heterogeneity in the accumulation of NBD-labeled compounds in bacteria and to quantify the role of efflux pumps in reducing cellular fluorescence. biorxiv.orgnih.gov A key advantage is the ability to distinguish between extracellularly bound and internalized probes by using a quenching agent like dithionite (B78146), which cannot cross the cell membrane and thus only quenches the fluorescence of external NBD molecules. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Excitation Laser | 488 nm | biorxiv.orgnih.gov |

| Emission Filter | FITC/GFP Channel (e.g., 525 ± 20 nm) | biorxiv.orgnih.gov |

| Application | Quantify cellular accumulation and heterogeneity | biorxiv.orgnih.gov |

| Advanced Application | Measure internalization using an extracellular quencher (dithionite) | nih.gov |

Confocal Laser Scanning Microscopy (CLSM) for Cellular Localization

Spectrofluorimetric Assays for Kinetic and Equilibrium Studies

Spectrofluorimetry is the workhorse technique for studying the properties and interactions of fluorescent molecules like this compound in solution. It is used to perform both kinetic assays, which measure changes over time, and equilibrium studies, which characterize interactions once they have reached a steady state.

The foundation of these assays is the characterization of the probe's optical properties. The absorption and emission spectra of NBD-TMA are recorded in various solvents to understand its environmental sensitivity. For instance, a related compound, NBD-DDA, shows an emission maximum at 537 nm in DMSO and 542 nm in PBS, with a significantly higher quantum yield in the less polar organic solvent. nih.gov This solvatochromism is key to many experimental designs.

| Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|

| DMSO | 335, 468 | 537 | nih.gov |

| PBS | 335, 468 | 542 | nih.gov |

Kinetic studies often involve monitoring the change in fluorescence intensity over time to determine reaction rates. For example, the rate of NBD-TMA transport across a cell or liposome membrane can be measured by continuously recording the fluorescence of the external or internal solution. nih.gov Time-kill kinetic assays in bacteriology also utilize fluorescence to monitor membrane integrity or metabolic activity over time after exposure to the compound. researchgate.net

Equilibrium studies use spectrofluorimetry to determine binding constants and affinities. For example, the interaction of NBD-TMA with a target protein or nucleic acid can be studied by titrating the target into a solution of the probe. ufmg.br Binding often results in a change in fluorescence intensity or a shift in the emission maximum, which can be plotted against the concentration of the titrant to calculate the binding affinity (Kₐ) or dissociation constant (Kₑ). ufmg.br Furthermore, spectrofluorimetry is used to quantify the inhibitory potency (IC₅₀) of compounds against transporters using fluorescent substrates. Studies on the organic cation transporter OCT2 have used NBD-MTMA as a fluorescent substrate to measure the IC₅₀ values of various inhibitors, demonstrating that the choice of substrate can significantly influence the results. nih.gov

| Transported Substrate Being Inhibited | Inhibitor | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| MPP | NBD-MTMA | 64 ± 10 | nih.gov |

| Metformin (B114582) | NBD-MTMA | 8.3 ± 1.7 | nih.gov |

Design of Comparative Studies with Structurally Related Fluorescent Cations

Methodological frameworks designed to compare this compound and its structural analogs are crucial for elucidating the specific determinants of molecular transport, channel permeability, and biological activity. These studies are predicated on systematic comparisons where the core structure of the fluorescent probe is maintained while specific functional groups are altered, or where NBD-TMA itself is compared against other cationic probes to understand the influence of charge and size.

The primary rationale for these comparative designs is to isolate the functional consequences of specific structural features. For instance, by comparing NBD-TMA with its methylated analog, NBD-MTMA, researchers can probe the selectivity of transporters. Similarly, comparing the permeability of NBD-TMA through ion channels against other fluorescent cations and anions of varying sizes provides insight into the charge and size selectivity of the channel pore.

A common experimental approach involves utilizing cell lines that stably express a specific protein of interest, such as a transporter or a channel. This allows for a controlled environment where the transport or permeability of different fluorescent probes can be directly compared. Key methodologies include inhibition assays, direct measurement of uptake kinetics, and single-channel permeability calculations.

Comparative Analysis of Transporter Inhibition

A significant area of research involves using NBD-TMA analogs to study the function of organic cation transporters (OCTs). In these studies, the experimental design often focuses on comparing the inhibition profiles of various substrates for a specific transporter, such as OCT2. The goal is to determine if the transporter's interaction with inhibitors is dependent on the substrate being transported.

One such study compared the inhibition of OCT2-mediated transport using three different substrates: the classic substrate 1-methyl-4-phenylpyridinium (MPP), metformin, and the fluorescent cation N,N,N-trimethyl-2-[methyl(7-nitrobenzo[c][l,2,5]oxadiazol-4-yl)amino]ethanaminium (NBD-MTMA), a close structural relative of NBD-TMA. nih.govresearchgate.net The design involved incubating OCT2-expressing cells with a fixed concentration of the transport substrate and varying concentrations of different inhibitors. The concentration of the inhibitor that reduces transport by 50% (IC₅₀) was then determined.

The findings revealed that the choice of substrate significantly impacts the apparent inhibitory potency of various compounds. nih.gov For example, the median IC₅₀ value for inhibition of MPP transport was found to be 5-fold higher than that for the inhibition of NBD-MTMA transport, indicating that inhibitors were generally more effective against NBD-MTMA transport. nih.govresearchgate.net However, this was not a uniform effect; the ratio of IC₅₀ values for MPP versus NBD-MTMA transport varied dramatically depending on the inhibitor, from 88-fold for ipratropium (B1672105) to 0.3-fold for metformin. nih.govresearchgate.net This experimental design demonstrates that ligand interactions with OCT2 are complex and not limited to simple competition at a single binding site. nih.gov

| Inhibitor | IC₅₀ for NBD-MTMA Transport (µM) | IC₅₀ for MPP Transport (µM) | Reference |

|---|---|---|---|

| Ipratropium | Data Not Specified | Data Not Specified | nih.gov |

| Metformin | Data Not Specified | Data Not Specified | nih.gov |

| NBD-MTMA | - | 64 ± 10 | nih.gov |

Comparative Analysis of Gap Junction Permeability

Comparative studies are also essential for characterizing the permeability of gap junction channels, which are formed by proteins from the connexin family. These studies are designed to understand how the size and net charge of a molecule influence its ability to pass from one cell to another.

In a typical experimental setup, double patch-clamp experiments are performed on pairs of HeLa cells engineered to express specific connexin proteins (e.g., Cx26, Cx40). nih.gov One cell is loaded with a fluorescent probe, and the rate of its transfer to the adjacent, coupled cell is measured to calculate the single-channel permeability (Pγ).

By comparing the permeability of the cationic probe NBD-m-TMA (a methylated version of NBD-TMA) with anionic probes of similar size, such as Alexa Fluor 350 (AF350), researchers can dissect the charge selectivity of the channel. For both Cx26 and Cx40 channels, the permeability for the cationic NBD-m-TMA was significantly higher than for the anionic AF350, carboxyfluorescein (CF), and Lucifer Yellow (LY), demonstrating a clear preference for cations. nih.gov The permeability of NBD-m-TMA was approximately three times higher than that of AF350 through both Cx26 and Cx40 channels, despite their similar molecular dimensions, strongly suggesting charge-based selectivity. nih.gov

| Probe | Net Charge | Pγ in Cx26 (cm³/s × 10⁻¹⁵) | Pγ in Cx40 (cm³/s × 10⁻¹⁵) | Reference |

|---|---|---|---|---|

| NBD-m-TMA | +1 | 24.06 ± 2.39 | 21.25 ± 2.91 | nih.gov |

| Alexa Fluor 350 (AF350) | -1 | 7.71 ± 1.04 | 7.19 ± 1.14 | nih.gov |

| Carboxyfluorescein (CF) | -2 | 2.76 ± 0.47 | 1.13 ± 0.19 | nih.gov |

| Lucifer Yellow (LY) | -2 | 1.70 ± 0.28 | 0.75 ± 0.07 | nih.gov |

Comparative Analysis of Antimicrobial Activity

To validate the biological activity of newly synthesized fluorescent probes and ensure they are representative of their non-fluorescent counterparts, comparative studies are indispensable. A fluorescent analog of benzalkonium chloride (BAC), named NBD-DDA, which is structurally related to NBD-TMA, was synthesized to study the mode of action of quaternary ammonium compounds (QACs). biorxiv.orgnih.gov

The experimental design involved a direct comparison of the antimicrobial efficacy of NBD-DDA with the widely used disinfectant BAC. nih.gov This was achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several relevant bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The results showed that the antimicrobial activity of NBD-DDA was comparable to that of BAC, validating it as a reliable fluorescent tool for studying QAC resistance mechanisms. nih.gov Such studies often employ flow cytometry and confocal microscopy to further compare cellular uptake and localization of the fluorescent analog in wild-type versus resistant bacterial strains. biorxiv.orgnih.gov

| Compound | MIC against E. coli (µM) | MIC against S. aureus (µM) | MIC against P. aeruginosa (µM) | Reference |

|---|---|---|---|---|

| NBD-DDA | 20 | 10 | 160 | nih.gov |

| Benzalkonium Chloride (BAC) | 20 | 5 | 160 | nih.gov |

Future Directions and Emerging Research Avenues for Nbd Tma Iodide Salt

Development of Next-Generation NBD-TMA Derivatives with Tuned Photophysical Characteristics

A significant avenue of future research lies in the rational design and synthesis of new NBD-TMA analogs with tailored properties. The goal is to create probes that overcome the limitations of the parent molecule and are optimized for specific biological questions.

One key area of development is tuning the probe's sensitivity to its environment. For instance, while the fluorescence of the original NBD-TMA is minimally sensitive to pH in the physiologically relevant range of 5.0-7.4, it does show reduced intensity at more alkaline pH. researchgate.netresearchgate.net To address this, a derivative, N,N,N-trimethyl-2-[methyl(7-nitrobenzo[c][l,2,5]oxadiazol-4-yl)amino]ethanaminium iodide (NBD-MTMA) , was developed. This newer compound is notably insensitive to pH and halide concentrations, making it a more robust reporter for organic cation transport under varying physiological conditions. researchgate.netresearchgate.net

Another direction is the modification of the compound's lipophilicity and targeting capabilities. By altering the chemical scaffold, derivatives can be created for entirely new applications. A prime example is N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA) , a fluorescent analog of the quaternary ammonium (B1175870) compound (QAC) disinfectant benzalkonium chloride (BAC). nih.govbiorxiv.orgresearchgate.net This derivative was specifically designed to mimic the structure and antimicrobial activity of BAC, thereby enabling detailed studies of bacterial resistance mechanisms. nih.govresearchgate.net

Future efforts will likely focus on:

Red-Shifted Emission: Developing derivatives that absorb and emit light at longer wavelengths (far-red or near-infrared) to minimize cellular autofluorescence and allow for deeper tissue imaging. nih.govacs.org

Photo-switchable Probes: Creating analogs whose fluorescence can be turned "on" or "off" with light, enabling precise spatial and temporal control for advanced imaging techniques. rsc.org This could be achieved by incorporating photo-removable protecting groups onto the NBD fluorophore. rsc.org

Targeted Delivery: Conjugating the NBD-TMA scaffold to molecules that target specific organelles, such as mitochondria or lysosomes, to investigate their membrane potential and transport activities. nih.govmdpi.comrsc.org

Integration with Advanced Imaging Modalities

The utility of NBD-TMA and its derivatives is set to be greatly enhanced by their integration with state-of-the-art imaging technologies. While conventional epifluorescence microscopy was used in the initial characterization of NBD-TMA transport, modern techniques offer far greater resolution and analytical power. researchgate.net

Confocal and Super-Resolution Microscopy: The use of NBD-DDA in confocal laser scanning microscopy has already been demonstrated to localize the probe to the cell envelope of E. coli. nih.govbiorxiv.org Future work could employ super-resolution techniques like Stimulated Emission Depletion (STED) microscopy to visualize the distribution of these probes in membrane nanodomains or their interaction with single transporter proteins with unprecedented detail.

Flow Cytometry: NBD-DDA has been successfully used with flow cytometry to study bacterial susceptibility to QACs at the single-cell level, revealing population heterogeneity in response to treatment. nih.govbiorxiv.orgresearchgate.net This high-throughput approach can be expanded to screen for new drugs that affect transporter function using probes like NBD-MTMA.

Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime of NBD-labeled lipids is known to be sensitive to the polarity and molecular organization of their immediate environment. mdpi.com FLIM could be used with NBD-TMA derivatives to map subtle changes in the membrane environment, such as hydration or lipid packing, that occur during transport processes.

Förster Resonance Energy Transfer (FRET): Rationally designed probes could be used as FRET pairs to study molecular interactions in real-time. For example, a FRET system could be developed to monitor the mitochondrial membrane potential or the conformational changes in a transporter protein as it binds and translocates an NBD-TMA-based substrate. wpunj.edu

Exploration in Novel Biological Systems and Processes

Research is expanding the application of NBD-TMA and its analogs beyond the original context of renal proximal tubules. researchgate.net

Microbiology and Antimicrobial Resistance: The development of NBD-DDA has opened a new frontier in studying how bacteria resist disinfectants. nih.govbiorxiv.orgresearchgate.net Because NBD-DDA's antimicrobial activity is comparable to the widely used disinfectant BAC, it serves as a powerful tool to investigate resistance mechanisms, such as reduced cellular accumulation and efflux pump activity, at the single-cell level. nih.govresearchgate.net This approach could be adapted to create fluorescent analogs of other antimicrobial agents.

Intercellular Communication: As a small, positively charged fluorescent molecule, NBD-TMA has been used as a tracer to measure the permeability and selectivity of gap junctions, the channels that connect adjacent cells. wikipedia.orgsmolecule.com Studies have used NBD-TMA to show that gap junctions formed by different connexin proteins (e.g., Cx37, Cx40) exhibit distinct permeabilities to cations, a critical factor in the coordinated function of tissues like the vascular endothelium. nih.gov

Organellar Physiology: There is a growing interest in measuring the membrane potential of intracellular organelles, which plays a key role in processes like metabolism and signaling. nih.govrsc.org While most voltage-sensitive dyes are designed for the plasma membrane, future NBD-TMA derivatives could be engineered with specific targeting moieties to accumulate in organelles like mitochondria or lysosomes, providing optical access to their electrophysiology. nih.govmdpi.com

Contribution to Fundamental Understanding of Membrane Biophysics and Transport Biology

Beyond its use as a practical tool, the NBD-TMA family of compounds continues to contribute to a fundamental understanding of membrane biology.

Transporter-Ligand Interactions: The use of multiple fluorescent substrates, such as NBD-MTMA, alongside other compounds like metformin (B114582) and MPP, has revealed that the inhibitory profiles of drugs on the human organic cation transporter OCT2 are substrate-dependent. researchgate.net This suggests that ligands can interact with the transporter at multiple, possibly overlapping, sites, challenging simpler models of competitive inhibition and providing a more nuanced view of the complex binding and transport mechanisms of polyspecific drug transporters. researchgate.net

Membrane Probe Behavior: The NBD fluorophore itself is highly sensitive to its environment, making it a valuable reporter of membrane properties. mdpi.comthermofisher.com Its fluorescence is quenched in aqueous solution but enhanced when incorporated into a lipid environment. nih.govthermofisher.com Studies on various NBD-labeled lipids have shown that the fluorophore tends to "snorkel" to the membrane's glycerol (B35011)/carbonyl region. mdpi.com Understanding the precise location and orientation of the NBD moiety within the membrane is crucial for accurately interpreting fluorescence data. mdpi.comacs.org

Probing Membrane Dynamics: While NBD-TMA itself is not a primary probe for membrane fluidity, it can be used in conjunction with other probes to dissect complex cellular processes. For example, in studies of endocytosis, NBD-TMA was used alongside probes like TMA-DPH (which reports on the interfacial region) and DPH (which reports on the hydrophobic core) to differentiate effects on membrane trafficking pathways versus bulk membrane internalization. ucl.ac.beuliege.be This multi-probe approach allows researchers to untangle the complex interplay between drug-membrane interactions and cellular function. ucl.ac.bemdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |